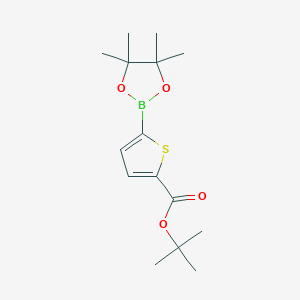

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative featuring a thiophene core functionalized with a pinacol boronate group at the 5-position and a tert-butyl carboxylate ester at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group, which facilitates carbon-carbon bond formation in synthetic organic chemistry . Its tert-butyl ester moiety enhances steric protection, improving stability during storage and reaction conditions compared to smaller esters like methyl or ethyl . Applications span pharmaceutical intermediates, materials science, and polymer chemistry, where its structural features enable precise functionalization of aromatic systems .

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-9-11(21-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVDUVOVGVKJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated thiophene in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The boronic ester group can be reduced to form boronic acids.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

Reduction: Boronic acid derivative.

Substitution: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

-

Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura cross-coupling reactions due to the presence of the boronate moiety. It facilitates the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids.

Reaction Type Example Suzuki Coupling Aryl halide + Boronic acid → Aryl-Aryl bond

Materials Science

The compound is also explored for its applications in materials science:

-

Organic Electronics : Due to its thiophene component, it is investigated for use in organic semiconductors and photovoltaic devices. Thiophenes are known for their electronic properties which can enhance charge transport in organic solar cells.

Application Description Organic Photovoltaics Used as a donor material to improve efficiency Organic Field Effect Transistors (OFETs) Acts as an active layer for charge transport

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the boronate group may enhance the selectivity and potency of these compounds.

Case Study 1: Synthesis and Application in Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel thiophene derivatives using this compound as a key intermediate. The derivatives showed promising results against breast cancer cell lines.

Case Study 2: Use in Organic Electronics

Research conducted by a team at MIT demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells by enhancing charge mobility. The study noted an increase in power conversion efficiency by up to 15% when optimized.

Mechanism of Action

The mechanism by which tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. The reaction proceeds through the formation of a palladium-boronic ester complex, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds between the boronic ester and the halide.

Oxidation and Reduction: The thiophene ring and boronic ester group undergo redox reactions, leading to the formation of various oxidation states and derivatives.

Comparison with Similar Compounds

Key Findings :

- Steric Effects : Tert-butyl esters (target compound) exhibit superior stability but may slow coupling kinetics compared to methyl/ethyl analogs .

- Solubility : Ethyl and methyl esters show higher polarity, enhancing solubility in polar solvents .

Analogs with Different Aromatic Cores

Key Findings :

- Electronic Effects : Benzo[b]thiophene derivatives (e.g., CAS 690632-26-9) exhibit red-shifted absorption due to extended π-systems, making them suitable for photovoltaic applications .

- Reactivity : Aldehyde-functionalized analogs (CAS 1040281-83-1) are pivotal in Schiff base formation, unlike carboxylate esters .

Positional Isomers on the Thiophene Ring

Key Findings :

- Coupling Efficiency : The target compound’s 2-carboxylate group improves regioselectivity in Suzuki reactions compared to 3-carboxylate isomers .

Biological Activity

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: C16H28BNO4

- Molecular Weight: 309.21 g/mol

- CAS Number: 1256359-17-7

- IUPAC Name: this compound

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Kinase Inhibition : Research indicates that compounds with similar structures can inhibit key kinases such as GSK-3β and IKK-β. These enzymes play crucial roles in cellular signaling pathways associated with inflammation and neurodegenerative diseases .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cellular models. For instance, it may lower levels of nitric oxide (NO) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

- Cytotoxicity : Studies have evaluated the cytotoxic effects of related compounds on various cell lines. It is essential to determine the balance between therapeutic efficacy and cytotoxicity to ensure safety in potential applications .

Table 1: Biological Activity Summary

Case Studies

- Neuroinflammatory Models : In a study focusing on neuroinflammation, related compounds demonstrated significant inhibition of GSK-3β activity at low concentrations (IC50 = 8 nM). This suggests that the compound may have similar properties worth exploring further .

- Cell Viability Assays : In vitro studies using HT-22 and BV-2 cell lines assessed the cytotoxic effects at varying concentrations. Compounds closely related to this compound exhibited a range of cytotoxicity profiles depending on their structural modifications .

Q & A

Q. What are the critical steps in synthesizing tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

The synthesis typically involves:

- Boronate Ester Formation : Reacting a thiophene precursor with pinacol borane (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions.

- Protection of Functional Groups : Using tert-butyl esters to protect carboxyl groups, as seen in analogous syntheses of thiophene derivatives .

- Purification : Column chromatography or recrystallization (e.g., from 1,4-dioxane or ethanol) to isolate the product. Key parameters include reaction time (overnight stirring at room temperature) and stoichiometric control of reagents .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Keep in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the boronate ester.

- Light and Moisture Sensitivity : Protect from direct sunlight and humidity, as the dioxaborolane group is prone to degradation in aqueous or oxidative environments .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and boronate ester (characteristic splitting patterns).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- X-ray Crystallography : For structural confirmation, as demonstrated in studies of similar thiophene-boronate esters .

Advanced Research Questions

Q. How can experimental design optimize Suzuki-Miyaura coupling reactions using this boronate ester?

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling with aryl/heteroaryl halides.

- Solvent and Base : Employ toluene/ethanol (4:1) with K₂CO₃ or CsF to enhance reactivity.

- Monitoring Reaction Progress : TLC or GC-MS to track consumption of the boronate ester. Adjust equivalents of the coupling partner (1.1–1.5 equiv) to minimize side reactions .

Q. What are the stability challenges of this compound under varying pH conditions?

- Acidic Conditions : The boronate ester hydrolyzes rapidly below pH 5, forming boric acid and thiophene derivatives.

- Neutral/Alkaline Conditions : More stable but degrades over time; use buffered solutions (pH 7–9) for short-term experiments. Pre-test stability via NMR or HPLC before application in aqueous systems .

Q. How can computational modeling aid in predicting reactivity or electronic properties?

- DFT Calculations : Optimize molecular geometry to assess frontier molecular orbitals (HOMO/LUMO) for charge-transfer behavior.

- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility and aggregation tendencies.

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in spectroscopic data vs. expected structures?

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers of the tert-butyl group).

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks, particularly near the boronate-thiophene junction.

- Crystallographic Validation : Compare experimental X-ray data with computational models to confirm stereoelectronic effects .

Q. How does steric hindrance from the tert-butyl group influence reaction pathways?

- Steric Shielding : The bulky tert-butyl group reduces reactivity at the carboxylate site, favoring boronate-centered reactions (e.g., Suzuki coupling over ester hydrolysis).

- Solvent Accessibility : Use polar aprotic solvents (e.g., DMF) to improve reagent diffusion to the boronate ester .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.